2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone features a hybrid structure combining indole, 1,2,4-triazole, and pyrrolidine moieties. Its core scaffold includes a methyl-substituted triazole linked via a thioether bridge to an ethanone group terminated by a pyrrolidine ring. This architecture is associated with diverse biological activities, such as anticancer, antimicrobial, and antimalarial properties, as observed in structurally related compounds .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-21-16(13-10-18-14-7-3-2-6-12(13)14)19-20-17(21)24-11-15(23)22-8-4-5-9-22/h2-3,6-7,10,18H,4-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAITJBZJDPPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCC2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, known for its complex structure and potential therapeutic applications, has garnered attention in recent pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The chemical formula for this compound is C19H23N5O2S, indicating a molecular weight of approximately 373.49 g/mol. The structure features an indole moiety linked to a triazole and a pyrrolidine group, which may contribute to its biological properties.
Research has indicated that compounds containing indole and triazole functionalities often exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects. The presence of the pyrrolidine ring may enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with biological targets.
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds. For instance:
- A related triazole derivative showed significant inhibition against various cancer cell lines, with IC50 values ranging from 0.24 µM to 1.18 µM in different assays .
- The compound's structure suggests a possible mechanism involving the inhibition of key oncogenic pathways or enzymes critical for tumor growth.
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties:
- In vitro studies have shown that triazole derivatives can inhibit bacterial growth effectively. For example, derivatives with thioether linkages exhibited enhanced antibacterial activity against Gram-positive bacteria .
Study 1: Synthesis and Evaluation
A study synthesized various derivatives of indole-triazole compounds and evaluated their biological activities. The synthesized compound exhibited promising activity against cancer cell lines such as HEPG2 and MCF7, with specific IC50 values indicating strong cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 | 0.98 |
| Compound B | MCF7 | 1.18 |
| Target Compound | SW1116 | 0.75 |
Study 2: Mechanism-Based Approaches
Another investigation focused on the mechanism-based approaches for triazole compounds in cancer therapy. The study highlighted that these compounds could inhibit EGFR signaling pathways, which are crucial in many cancers .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring and the introduction of the indole moiety. Various synthetic routes have been explored, often utilizing indole derivatives and thio compounds as starting materials. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary screenings have indicated that 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone exhibits significant antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .
- Antitumor Properties : The compound has shown promising results in vitro against several cancer cell lines. For instance, studies conducted using National Cancer Institute protocols demonstrated that it exhibits antimitotic activity with mean GI50 values indicating effective cytotoxicity against human tumor cells .
- CNS Activity : There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been implicated in the modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders such as Alzheimer's disease .
Therapeutic Applications
The therapeutic potential of this compound can be categorized into several key areas:
Infectious Diseases
Given its antimicrobial properties, this compound could be developed into a new class of antibiotics or antifungal agents.
Cancer Treatment
The antitumor activity positions it as a candidate for further development into chemotherapeutic agents aimed at various malignancies. The ability to inhibit tumor growth and induce apoptosis in cancer cells is particularly noteworthy.
Neurological Disorders
If further validated through clinical trials, its neuroprotective effects could lead to applications in treating diseases characterized by neurodegeneration.
Case Studies
Several case studies have documented the efficacy of similar compounds derived from indole and triazole scaffolds:
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogues differ primarily in:
- Triazole substituents (e.g., methyl, ethyl, aryl groups).
- Heterocyclic amines (e.g., pyrrolidine vs. piperidine or morpholine).
- Aromatic/heteroaromatic groups (e.g., indole, benzimidazole, quinazoline).
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
